4-Amino-3-methylbiphenyl hydrochloride is a derivative of biphenyl, a hydrocarbon molecule with two connected phenyl rings. While its origin and specific significance in scientific research are not well documented in publicly available sources [], some analogues of this compound have been explored for their potential applications.
The key feature of the molecule is the biphenyl core structure, consisting of two benzene rings directly linked together. Attached to one of the rings is an amine group (NH2) at position 4 and a methyl group (CH3) at position 3. The hydrochloride (HCl) component refers to the addition of a hydrogen ion (H+) and a chloride ion (Cl-) to the molecule, likely forming a salt.
Information on specific chemical reactions involving 4-Amino-3-methylbiphenyl hydrochloride is not readily available in scientific databases []. However, the presence of functional groups suggests potential reaction pathways. The amine group could undergo reactions like acylation or alkylation, while the aromatic rings might be susceptible to nitration or halogenation under specific conditions.
There is no publicly available data on the melting point, boiling point, solubility, or stability of 4-Amino-3-methylbiphenyl hydrochloride [].